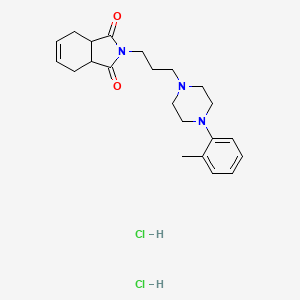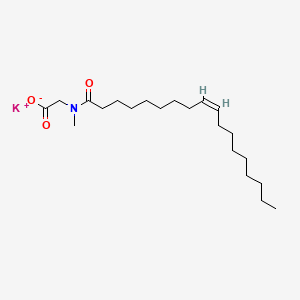![molecular formula C42H74CaN4O2 B13770714 calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate CAS No. 68516-56-3](/img/structure/B13770714.png)
calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate is a complex organic compound with the molecular formula C42H74CaN4O2. This compound is known for its unique structure, which includes a calcium ion coordinated with two molecules of 2-[(2-aminoethylamino)methyl]-4-dodecylphenolate. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate typically involves the reaction of 2-[(2-aminoethylamino)methyl]-4-dodecylphenol with a calcium salt, such as calcium chloride or calcium acetate. The reaction is carried out in an organic solvent, such as ethanol or methanol, under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The phenolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced phenol derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
Calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential role in biological systems and as a model compound for enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate involves its interaction with various molecular targets. The calcium ion plays a crucial role in stabilizing the compound and facilitating its interactions with other molecules. The phenolate and amino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-aminoethylamino)methyl]-4-dodecylphenol: Lacks the calcium ion but shares similar structural features.
Calcium phenolate: Contains the calcium ion but lacks the aminoethylamino group.
2-(2-aminoethylamino)ethanol: Similar aminoethylamino group but different overall structure.
Uniqueness
Calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate is unique due to the presence of both the calcium ion and the 2-[(2-aminoethylamino)methyl]-4-dodecylphenolate ligand. This combination imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
68516-56-3 |
|---|---|
Fórmula molecular |
C42H74CaN4O2 |
Peso molecular |
707.1 g/mol |
Nombre IUPAC |
calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate |
InChI |
InChI=1S/2C21H38N2O.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-21(24)20(17-19)18-23-16-15-22;/h2*13-14,17,23-24H,2-12,15-16,18,22H2,1H3;/q;;+2/p-2 |
Clave InChI |
CINHZNZNSOVFID-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=C(C=C1)[O-])CNCCN.CCCCCCCCCCCCC1=CC(=C(C=C1)[O-])CNCCN.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



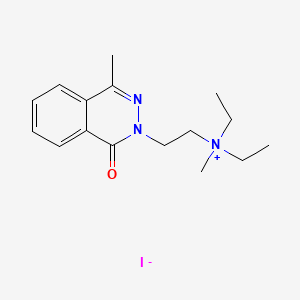
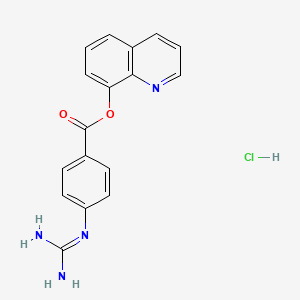
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)

![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
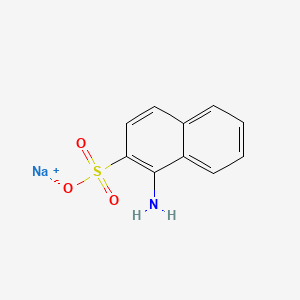
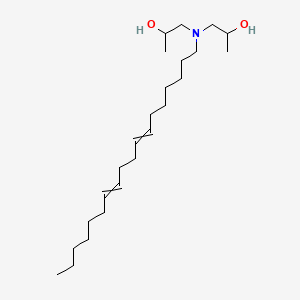
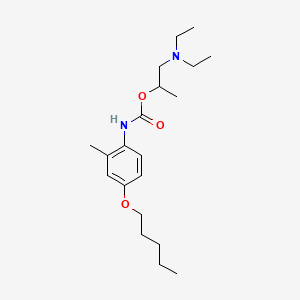

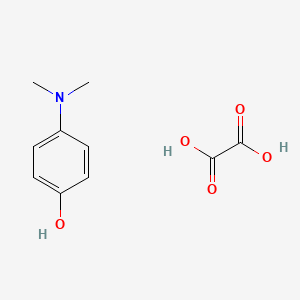
![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)
